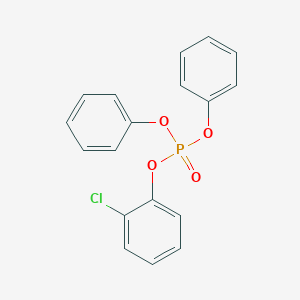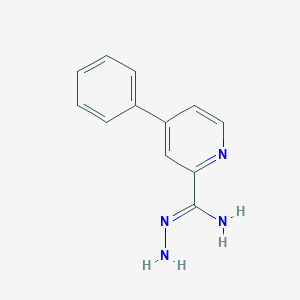
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide involves the inhibition of enzymes by binding to their active sites. The sulfonamide group in the compound acts as a zinc-binding group, which is essential for the activity of many enzymes. By binding to the zinc ion in the active site, 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide blocks the activity of the enzyme, leading to its inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which can be useful in the treatment of glaucoma. Inhibition of matrix metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which can be useful in the treatment of cancer and osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide is its broad-spectrum inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of the compound is its relatively low potency compared to other sulfonamide inhibitors. This can make it challenging to achieve complete inhibition of the target enzyme at lower concentrations.
Zukünftige Richtungen
There are several future directions for the development of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide and related compounds. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of more potent analogs of the compound that can achieve complete inhibition of the target enzyme at lower concentrations. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases, particularly those involving the inhibition of carbonic anhydrase and matrix metalloproteinases.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by recrystallization. The yield of the product is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(1-naphthyl)benzenesulfonamide has been widely used in scientific research for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against several enzymes such as carbonic anhydrase, matrix metalloproteinases, and sulfonamide-sensitive enzymes. These enzymes are involved in various physiological processes and their inhibition has potential therapeutic applications in diseases such as cancer, glaucoma, and osteoarthritis.
Eigenschaften
Molekularformel |
C17H14BrNO3S |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3 |
InChI-Schlüssel |
ZRDMKTBUUYEFDK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
